molecular formula C18H22N2O2S B12217180 3,4-Bis[benzylamino]thiolane-1,1-dione

3,4-Bis[benzylamino]thiolane-1,1-dione

Cat. No.: B12217180
M. Wt: 330.4 g/mol
InChI Key: VBWQFJPGNFMRGR-UHFFFAOYSA-N
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Description

3,4-Bis[benzylamino]thiolane-1,1-dione is an organosulfur compound with the molecular formula C18H22N2O2S This compound is known for its unique structure, which includes a thiolane ring substituted with benzylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis[benzylamino]thiolane-1,1-dione typically involves the reaction of thiolane derivatives with benzylamine. One common method involves the use of triphenylphosphine sulfide on oxirano-3,4-thiolane 1,1-dioxide in the presence of an excess of trifluoroacetic acid . This reaction yields the desired thiolane-1,1-dione compound with benzylamino substitutions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis[benzylamino]thiolane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiolane derivatives.

    Substitution: The benzylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of benzylamino-substituted derivatives.

Scientific Research Applications

3,4-Bis[benzylamino]thiolane-1,1-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-Bis[benzylamino]thiolane-1,1-dione involves its interaction with molecular targets and pathways within biological systems. The benzylamino groups may interact with specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Bis[benzylamino]thiolane-1,1-dione is unique due to its specific substitution pattern with benzylamino groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H22N2O2S

Molecular Weight

330.4 g/mol

IUPAC Name

3-N,4-N-dibenzyl-1,1-dioxothiolane-3,4-diamine

InChI

InChI=1S/C18H22N2O2S/c21-23(22)13-17(19-11-15-7-3-1-4-8-15)18(14-23)20-12-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2

InChI Key

VBWQFJPGNFMRGR-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CS1(=O)=O)NCC2=CC=CC=C2)NCC3=CC=CC=C3

Origin of Product

United States

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